![molecular formula C23H25N3O2 B12172736 N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B12172736.png)
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide
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Overview
Description
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactions. One common method includes the coupling of 1H-indole-6-carboxylic acid with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid through amide bond formation. This reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indol-6-yl)methylamine: Another indole derivative with similar structural features.
1-Methyl-1H-indol-2-ylboronic acid: A boronic acid derivative of indole.
2H-Indol-2-one, 1,3-dihydro-1-methyl-3-(1-methylethylidene): A related indole compound with different functional groups.
Uniqueness
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide stands out due to its unique combination of indole rings and the presence of a methoxyethyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Biological Activity
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide, with CAS Number 1630857-95-2, is an indole-based compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N3O2, with a molecular weight of 375.5 g/mol. The compound features two indole moieties connected by a butanamide linker, which may influence its biological activity and interactions with various biological targets .
Research indicates that compounds containing indole structures often interact with multiple biological pathways. The presence of methoxyethyl and butanamide groups may enhance solubility and bioavailability, potentially allowing for better interaction with cellular receptors and enzymes. The proposed mechanisms include:
- Modulation of Signaling Pathways : Indole derivatives are known to influence signaling pathways related to cell growth, apoptosis, and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that similar indole compounds exhibit antimicrobial properties by disrupting microbial cell membranes .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for these compounds often ranges from 0.13 to 1.0 µg/mL, indicating potent antibacterial effects .
Compound | MIC (µg/mL) | Activity |
---|---|---|
N-(Hydroxyalkyl) derivative | 2.0 | Moderate |
Tris(indolyl)methylium salt | 0.25 | High |
Maleimide-derived compounds | 0.5 | High |
These findings suggest that this compound could exhibit similar antimicrobial properties due to its structural similarities.
Cytotoxicity Studies
While exploring the antimicrobial effects, it is crucial to assess cytotoxicity against human cells. Compounds in this class have shown varying degrees of cytotoxicity, with some exhibiting low toxicity profiles suitable for further development in therapeutic applications .
Case Studies
In vivo studies conducted on related indole compounds have demonstrated effective suppression of bacterial infections in murine models. For example, a study evaluated the efficacy of tris(indolyl)methylium salts in a staphylococcal sepsis model, showing promising results in reducing bacterial load and improving survival rates .
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)indol-3-yl]butanamide |
InChI |
InChI=1S/C23H25N3O2/c1-28-14-13-26-16-18(20-6-2-3-7-22(20)26)5-4-8-23(27)25-19-10-9-17-11-12-24-21(17)15-19/h2-3,6-7,9-12,15-16,24H,4-5,8,13-14H2,1H3,(H,25,27) |
InChI Key |
NSXOAQFYQFNRRG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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